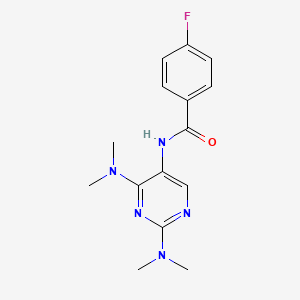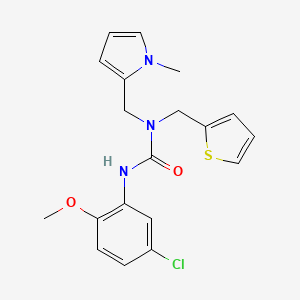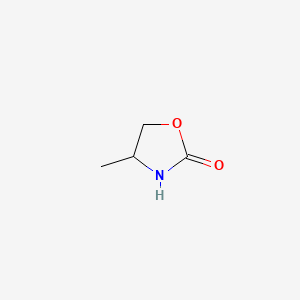
2-(3-Chlorophenyl)-2-oxoethyl thiocyanate
Übersicht
Beschreibung
The compound “2-(3-Chlorophenyl)-2-oxoethyl thiocyanate” is a complex organic molecule that contains a chlorophenyl group, an oxoethyl group, and a thiocyanate group . These groups are common in organic chemistry and are often found in various pharmaceuticals and industrially relevant compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, the synthesis of similar compounds often involves reactions like condensation, cyclization, and functional group interconversions . For instance, thiophene derivatives can be synthesized through a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a phenyl ring substituted with a chlorine atom (3-chlorophenyl), an oxoethyl group (a two-carbon chain with a carbonyl group), and a thiocyanate group (composed of sulfur, carbon, and nitrogen atoms) .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the conditions and reagents present. Generally, compounds with these functional groups can undergo a variety of reactions, including nucleophilic substitutions, additions, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the thiocyanate group might contribute to its reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Analysis
- FT-IR and Molecular Structure Studies : Research on similar compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate has involved detailed analysis using FT-IR, HOMO and LUMO analysis, and X-ray diffraction studies. These techniques are applicable for understanding the molecular structure and electronic properties of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate (Kumar et al., 2014) (Kumar et al., 2014).
Synthesis and Antioxidant Activity
- Synthesis and Biological Activity : Thiourea derivatives, including those with chlorophenyl groups, have been synthesized and evaluated for their antioxidant activities. Such studies highlight potential applications in developing novel antioxidant agents (Reddy et al., 2015).
Toxic Metals Detection
- Toxic Metals Extraction : Research involving similar compounds like 1-(3-chlorophenyl)-3-te-tradecanoylthiourea has demonstrated applications in detecting and extracting toxic metals using UV-Visible spectrophotometric techniques. This suggests potential environmental applications for this compound in pollution control and remediation (Ullah et al., 2015).
Antimicrobial Activity
- Antimicrobial Properties : Compounds like methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate have been synthesized and showed significant antibacterial and antimycobacterial activities. This suggests a potential application of this compound in antimicrobial research (Nural et al., 2018).
Aggregation and Electrochemical Properties
- Surfactant and Electrochemical Studies : Related compounds like 1-(4-chlorophenyl)-3-dodecanoylthiourea have been synthesized and studied for their aggregation and electrochemical properties, indicating potential applications in chemical engineering and materials science (Ullah et al., 2015).
Advanced Oxidation Processes
- Environmental Remediation : Research on the degradation of thiocyanate in aqueous solutions using advanced oxidation processes suggests potential applications for similar compounds in environmental remediation and wastewater treatment (Budaev et al., 2015).
Wirkmechanismus
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(3-chlorophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-8-3-1-2-7(4-8)9(12)5-13-6-11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCDIEMMAGMGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B2607747.png)



![N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide](/img/structure/B2607753.png)

![2-((4-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2607757.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2607760.png)
![3-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]chromen-2-one](/img/structure/B2607762.png)
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2607763.png)

![4-chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2607766.png)
![7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2607768.png)
